(2,4,5-Tribromophenyl)methanamine hydrochloride
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Overview
Description
(2,4,5-Tribromophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6Br3N·HCl. It is a derivative of phenylmethanamine, where three bromine atoms are substituted at the 2, 4, and 5 positions of the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Tribromophenyl)methanamine hydrochloride typically involves the bromination of phenylmethanamine. The process begins with the reaction of phenylmethanamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 5 positions of the phenyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of (2,4,5-Tribromophenyl)methanamine .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where phenylmethanamine is continuously fed into the reactor along with bromine. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Tribromophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of phenylmethanamine.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of phenylmethanamine.
Substitution: Formation of various substituted phenylmethanamines depending on the substituent introduced
Scientific Research Applications
(2,4,5-Tribromophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of (2,4,5-Tribromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. Additionally, the bromine atoms in the compound can participate in halogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Tribromophenyl)methanamine hydrochloride: Similar in structure but with bromine atoms at the 2, 4, and 6 positions.
(2,4-Dibromophenyl)methanamine hydrochloride: Contains two bromine atoms at the 2 and 4 positions.
(2,5-Dibromophenyl)methanamine hydrochloride: Contains two bromine atoms at the 2 and 5 positions
Uniqueness
(2,4,5-Tribromophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. The presence of three bromine atoms at the 2, 4, and 5 positions provides distinct steric and electronic effects, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2,4,5-tribromophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVFHROSAVFNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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